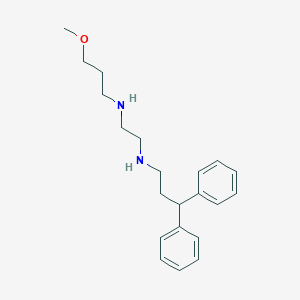
N~1~-(3,3-Diphenylpropyl)-N~2~-(3-methoxypropyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3,3-Diphenylpropyl)-N~2~-(3-methoxypropyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines. This compound is characterized by the presence of two amine groups attached to an ethane backbone, with one amine group substituted with a 3,3-diphenylpropyl group and the other with a 3-methoxypropyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,3-Diphenylpropyl)-N~2~-(3-methoxypropyl)ethane-1,2-diamine can be achieved through a multi-step process involving the following key steps:
Formation of the 3,3-Diphenylpropylamine: This can be synthesized by the reaction of benzyl chloride with phenylacetonitrile, followed by reduction with lithium aluminum hydride (LiAlH~4~).
Formation of the 3-Methoxypropylamine: This can be synthesized by the reaction of 3-methoxypropyl chloride with ammonia or an amine, followed by reduction.
Coupling Reaction: The final step involves the coupling of 3,3-diphenylpropylamine and 3-methoxypropylamine with ethylene dichloride under basic conditions to form the desired diamine.
Industrial Production Methods
In an industrial setting, the production of N1-(3,3-Diphenylpropyl)-N~2~-(3-methoxypropyl)ethane-1,2-diamine would involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would ensure higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,3-Diphenylpropyl)-N~2~-(3-methoxypropyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N~1~-(3,3-Diphenylpropyl)-N~2~-(3-methoxypropyl)ethane-1,2-diamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(3,3-Diphenylpropyl)-N~2~-(3-methoxypropyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(3,3-Diphenylpropyl)-N~2~-(3-methoxypropyl)ethane-1,2-diamine can be compared with other diamines such as:
- N~1~-(3,3-Diphenylpropyl)-N~2~-(2-methoxyethyl)ethane-1,2-diamine
- N~1~-(3,3-Diphenylpropyl)-N~2~-(3-ethoxypropyl)ethane-1,2-diamine
Uniqueness
The uniqueness of N1-(3,3-Diphenylpropyl)-N~2~-(3-methoxypropyl)ethane-1,2-diamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
627521-97-5 |
|---|---|
Molecular Formula |
C21H30N2O |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
N'-(3,3-diphenylpropyl)-N-(3-methoxypropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C21H30N2O/c1-24-18-8-14-22-16-17-23-15-13-21(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-7,9-12,21-23H,8,13-18H2,1H3 |
InChI Key |
VXKOMPVTQQUCGR-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNCCNCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12584929.png)
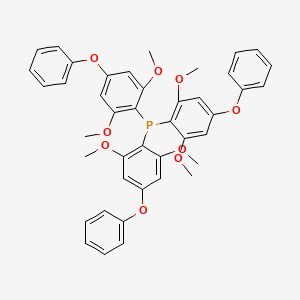
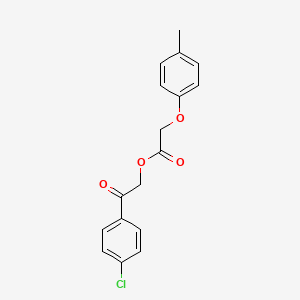
![N-[2-(4-Morpholinyl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12584962.png)
![Methyl 7-methylspiro[5.5]undeca-3,7-diene-1-carboxylate](/img/structure/B12584968.png)



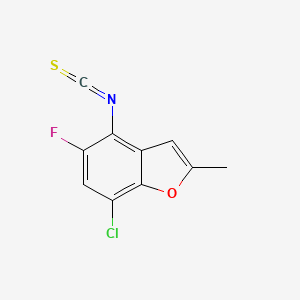
![Acetamide,N,N-dimethyl-2-[[2-phenyl-8-(trifluoromethyl)-4-quinazolinyl]thio]-](/img/structure/B12584994.png)
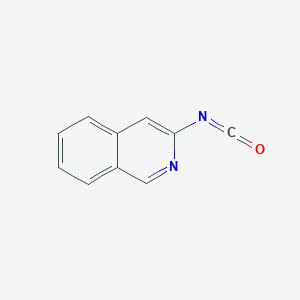

![(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane](/img/structure/B12585026.png)
